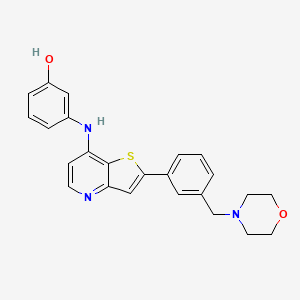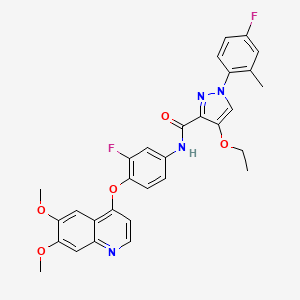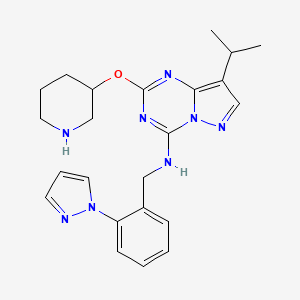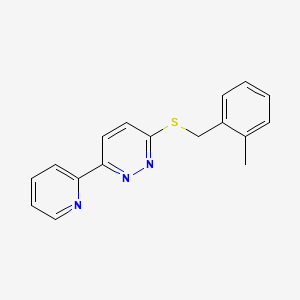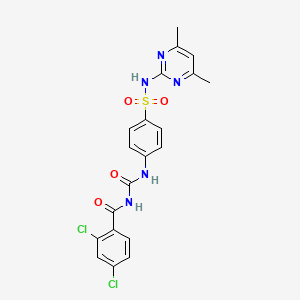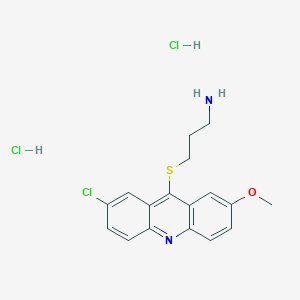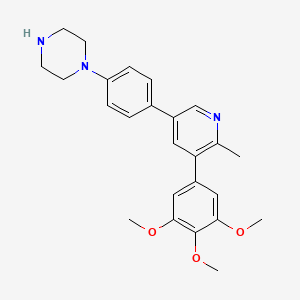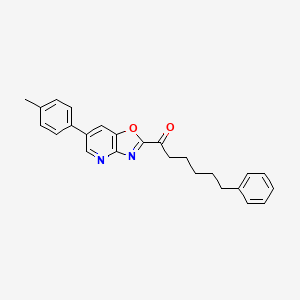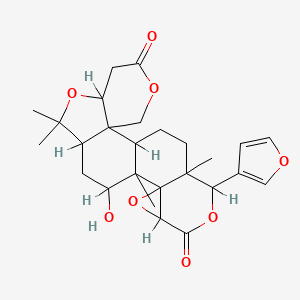
ルミノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Limonol, with the chemical formula C10H20O, is an organic compound known for its colorless liquid form and lemon-like aroma. It is primarily used in the manufacture of food, beverages, and flavors, giving products a distinct lemon scent. Additionally, Limonol is utilized in cleaning agents and disinfectants due to its odor-eliminating and sterilizing properties .
科学的研究の応用
Limonol has a wide range of scientific research applications, including:
Chemistry: Limonol is used as a starting material for the synthesis of various chemical compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Limonol is used to study its effects on cellular processes and its potential as a bioactive compound.
Medicine: Limonol has been investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is also studied for its role in drug delivery systems.
Industry: Limonol is widely used in the food and beverage industry as a flavoring agent.
作用機序
Target of Action
Limonol, a natural tetracyclic triterpenoid compound, has been found to induce cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21 . It is believed that limonol may exert its therapeutic effect directly in rat intestinal target tissue through local intestinal absorption .
Mode of Action
Limonol interacts with its targets, primarily oncogenes p53 and p21, leading to their inhibition . This inhibition triggers the activation of endogenous pathways such as cytochrome c and caspase-mediated pathways , which are crucial for the induction of apoptosis in cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by limonol is the apoptosis pathway. By inhibiting oncogenes and activating endogenous pathways, limonol triggers a cascade of biochemical reactions that lead to programmed cell death, or apoptosis . This is particularly significant in the context of cancer cells, where the induction of apoptosis can help control the proliferation of malignant cells.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that limonol has poor bioavailability . The main metabolic pathways of limonol are reduction, hydrolysis, and methylation . The position and group of the substituents of limonol are key in affecting its pharmacological activity and bioavailability .
Result of Action
The primary result of limonol’s action is the induction of apoptosis in cancer cells . By inhibiting the expression of oncogenes and activating apoptosis pathways, limonol can effectively trigger the death of cancer cells. This makes limonol a potential candidate for use in cancer therapy.
Action Environment
The action of limonol can be influenced by various environmental factors. For instance, the bioavailability of limonol can be affected by the presence of other compounds that can interfere with its absorption or metabolism . Furthermore, the efficacy of limonol can be influenced by the specific characteristics of the target cells, including their genetic makeup and the presence of specific receptors. More research is needed to fully understand how these and other environmental factors can influence the action, efficacy, and stability of limonol.
生化学分析
Biochemical Properties
Limonol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Heat Shock Protein 90 (Hsp90), where limonol acts as an inhibitor . This interaction compromises the chaperone activity of Hsp90, leading to the depletion of client proteins such as c-Raf and pAkt in cell lines . Additionally, limonol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
Limonol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, limonol has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of limonol involves several key interactions at the molecular level. Limonol binds to Hsp90, inhibiting its ATPase activity and compromising its chaperone function . This inhibition leads to the degradation of client proteins, disrupting cellular signaling pathways. Additionally, limonol modulates gene expression by activating transcription factors involved in antioxidant and anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of limonol change over time. Limonol is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that limonol maintains its biological activity over extended periods, with sustained effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of limonol vary with different dosages in animal models. At low doses, limonol exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, limonol can cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of limonol are maximized at specific dosage ranges.
Metabolic Pathways
Limonol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . Limonol also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . These interactions contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
Limonol is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of limonol are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution.
Subcellular Localization
Limonol exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, limonol has been shown to localize to the mitochondria, where it modulates mitochondrial function and oxidative stress response . This subcellular localization is crucial for its biological activity and therapeutic effects.
準備方法
Limonol can be prepared through various methods, with the most common being extraction from lemon peel. The extraction process involves distillation or cold pressing to obtain the oily extract of Limonol. Industrial production methods often involve large-scale extraction processes to meet the demand for its use in various industries .
化学反応の分析
Limonol undergoes several types of chemical reactions, including:
Oxidation: Limonol can be oxidized to form various oxidation products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of Limonol can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Limonol can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
類似化合物との比較
Limonol is part of a group of compounds known as limonoids, which are highly oxygenated triterpenoids found in citrus fruits. Similar compounds include:
Limonin: Known for its bitter taste, limonin is found in citrus seeds and has been studied for its anticancer and antimicrobial properties.
Nomilin: Another limonoid with potential health benefits, including anti-obesity and anti-hyperglycemic effects.
Obacunone: Found in citrus fruits, obacunone has been investigated for its insecticidal and anticancer activities.
Compared to these similar compounds, Limonol is unique due to its distinct lemon aroma and its widespread use in the food and beverage industry. Its versatility in various applications, from flavoring agents to bioactive research, highlights its uniqueness among limonoids .
特性
CAS番号 |
989-61-7 |
|---|---|
分子式 |
C26H32O8 |
分子量 |
472.5 g/mol |
IUPAC名 |
(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
InChIキー |
ZFIURKZEANVFML-FNTQHQORSA-N |
SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
異性体SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |
正規SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Liminol; |
製品の起源 |
United States |
Q1: What is the primary mode of action of Limonol and its derivatives against insects?
A1: [] Studies show that Limonol derivatives, specifically Epilimonol and Limonol diosphenol, exhibit strong antifeedant activity against insects like the Colorado potato beetle (Leptinotarsa decemlineata). These compounds primarily act by deterring feeding at the host acceptance level, effectively reducing insect food consumption and growth. []
Q2: How does Limonol's structure contribute to its inhibitory effect on Heat Shock Protein 90 (Hsp90)?
A2: Research indicates that the limonol moiety within Limonol derivatives plays a crucial role in inhibiting Hsp90α. [] Specifically, Cedrelosin A, 7α-Limonylacetate, and Cedrelosin B have shown significant disruption of Hsp90α chaperone activity. This disruption leads to the depletion of Hsp90 client proteins like c-Raf and pAkt in cancer cell lines. [] Computational modeling suggests that specific structural features within the limonol moiety facilitate high-affinity binding to Hsp90, contributing to its inhibitory effects. []
Q3: What is the impact of structural modifications on the biological activity of Limonol?
A3: [] Research on Limonoids, a family of compounds to which Limonol belongs, highlights the significant influence of structural modifications on their biological activities. For instance, studies investigating the effects of seven limonoids on sleep time in mice revealed variations in potency based on subtle structural differences. [] While most limonoids tested shortened the sleep time induced by anesthetics, Nomilin demonstrated the highest reduction rate. [] These findings underscore the importance of structure-activity relationship studies in understanding and optimizing the biological effects of Limonol and its derivatives.
Q4: What are some known methods for synthesizing Limonol and its derivatives?
A4: [] Limonol and Limonyl acetate can be synthesized from readily available precursors like Limonin. [] Similarly, Obacunone can be utilized to generate other Limonoids like 7α-Obacunol, 7α-Obacunyl acetate, and Deacetylnomilin. [] These synthetic routes generally employ straightforward chemical transformations and offer efficient pathways for obtaining these valuable compounds.
Q5: Are there any insights into the chemical composition and potential applications of essential oils containing Limonol?
A5: [] Analysis of essential oil extracted from Litsea cubeba fruits, a source of Limonol, revealed a complex mixture of volatile compounds. [] Gas chromatography-mass spectrometry (GC-MS) analysis identified a significant percentage of monoterpenes, with Citral being a major constituent alongside other notable compounds like Capric acid, β-Caryophyllene oxide, Linalool, Eucalyptol, and cis-β-Terpineol. [] This complex chemical profile suggests potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.
Q6: What analytical techniques are commonly employed to characterize and quantify Limonol?
A6: Various spectroscopic and chromatographic techniques are routinely used to identify and quantify Limonol and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, provides detailed structural information. [, ] Mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), offer insights into molecular weight and fragmentation patterns, aiding in compound identification. [] High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying Limonoids in complex mixtures. [] Thin Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reactions and assessing the purity of synthesized compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

